2-Benzyl-2-fluorooxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-fluorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9(7-11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRGNRRFDQNQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2-fluorooxirane
Abstract
This technical guide provides a comprehensive, research-level overview of a robust methodology for the synthesis and characterization of 2-Benzyl-2-fluorooxirane, a valuable fluorinated epoxide intermediate. Recognizing the increasing importance of selectively fluorinated motifs in drug development and materials science, this document details a reliable two-step synthetic pathway commencing from a readily available benzyl ketone precursor. The core of this guide is a detailed exposition of the α-fluorination of a ketone followed by a diastereoselective Corey-Chaykovsky epoxidation. We delve into the mechanistic rationale behind the selection of reagents and reaction conditions, offering insights gleaned from established chemical principles. Furthermore, this guide establishes a complete framework for the structural elucidation and characterization of the target molecule, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All protocols are designed to be self-validating, and safety considerations for handling the key reagents and product are thoroughly addressed. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate fluorinated epoxide building blocks into their synthetic programs.
Introduction: The Significance of Fluorinated Epoxides
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, organofluorine compounds are integral to modern pharmaceuticals, agrochemicals, and advanced materials. Fluorinated epoxides, such as 2-Benzyl-2-fluorooxirane, are particularly valuable synthetic intermediates. The oxirane ring is a versatile functional group, susceptible to stereospecific ring-opening reactions with a variety of nucleophiles, while the geminal fluorine and benzyl groups offer unique steric and electronic properties.[1]
However, the synthesis of such targets is not trivial. The direct epoxidation of a corresponding fluoroalkene can be challenging, and the construction of the fluorinated stereocenter requires careful strategic planning. This guide presents a logical and experimentally grounded approach that circumvents these challenges by first installing the fluorine atom at the α-position to a ketone, followed by the construction of the oxirane ring.
Proposed Synthetic Pathway: A Two-Step Approach
A robust and logical pathway to 2-Benzyl-2-fluorooxirane involves two key transformations: the α-fluorination of a benzyl-substituted ketone and the subsequent conversion of the resulting α-fluoroketone into the target epoxide. This strategy allows for controlled installation of the key functional groups from accessible starting materials.
Figure 1: Proposed two-step synthetic workflow for 2-Benzyl-2-fluorooxirane.
Rationale for α-Fluorination of a Ketone Precursor
The direct synthesis of the target oxirane from an alkene can be problematic. Therefore, a more controlled approach begins with the synthesis of an α-fluoroketone. We propose the electrophilic fluorination of the enolate of 1-phenylpropan-2-one (benzyl methyl ketone).
Causality Behind Experimental Choices:
-
Ketone Choice: 1-Phenylpropan-2-one is a commercially available and inexpensive starting material.
-
Base Selection: Strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) are chosen to ensure rapid and complete enolate formation while minimizing side reactions.
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is an electrophilic fluorinating agent ("F⁺" source) that is crystalline, stable, and relatively safe to handle compared to other fluorinating agents like perchloryl fluoride.[2][3] It reliably fluorinates pre-formed enolates.[4] The mechanism involves the nucleophilic attack of the enolate on the electrophilic fluorine atom of NFSI.[5]
Rationale for Corey-Chaykovsky Epoxidation
With the α-fluoroketone in hand, the final step is the construction of the oxirane ring. The Corey-Chaykovsky reaction is exceptionally well-suited for this transformation.[6] This reaction involves the addition of a sulfur ylide (in this case, dimethylsulfoxonium methylide or dimethylsulfonium methylide) to the carbonyl group of the α-fluoroketone.
Causality Behind Experimental Choices:
-
Method Superiority: Unlike epoxidation methods that proceed via halo-hydrin intermediates, the Corey-Chaykovsky reaction is a direct conversion of a ketone to an epoxide, which is often more efficient for electron-deficient or sterically hindered ketones.[7]
-
Ylide Generation: The sulfur ylide is typically generated in situ by treating a sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide) with a strong base like sodium hydride (NaH).[6]
-
Mechanism: The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular ring closure via nucleophilic displacement of the dimethyl sulfoxide group yields the desired epoxide.[7]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]
Protocol 1: Synthesis of α-Fluoro-1-phenylpropan-2-one
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: 1-Phenylpropan-2-one (1.0 eq.) is added to the flask. A solution of LiHMDS (1.1 eq., 1.0 M in THF) is then added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure α-fluoro-1-phenylpropan-2-one.
Protocol 2: Synthesis of 2-Benzyl-2-fluorooxirane
-
Apparatus Setup: A flame-dried round-bottom flask is charged with trimethylsulfonium iodide (1.5 eq.) and anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.
-
Ylide Formation: Sodium hydride (1.5 eq., 60% dispersion in mineral oil) is added portion-wise to the stirred suspension. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Addition of Ketone: The flask is cooled to 0 °C in an ice bath. A solution of α-fluoro-1-phenylpropan-2-one (1.0 eq.), synthesized in Protocol 1, in anhydrous DMSO is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: The reaction is carefully quenched by pouring it into a beaker of ice-water. The aqueous mixture is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with water and then brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography to afford the final product, 2-Benzyl-2-fluorooxirane.
Characterization and Spectroscopic Analysis
The structural identity and purity of the synthesized 2-Benzyl-2-fluorooxirane would be confirmed using a combination of spectroscopic methods.
Figure 2: Workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of the target molecule.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region). The benzylic methylene protons (CH₂) will appear as a doublet of doublets due to geminal coupling and coupling to the fluorine atom. The two diastereotopic protons of the oxirane ring will appear as doublets, each further split into a doublet by coupling to the fluorine atom.[11]
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the benzylic methylene carbon, and the two carbons of the oxirane ring. The signals for the carbons directly attached to or in close proximity to the fluorine atom will appear as doublets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine environment in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.[12]
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
-
Fragmentation Pattern: Under Electron Impact (EI) ionization, a characteristic fragmentation pattern is expected. The most prominent fragment would likely correspond to the tropylium ion (m/z 91) resulting from the cleavage of the C-C bond between the oxirane ring and the benzylic carbon, a very common fragmentation for benzyl-containing compounds.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.[14]
-
C-O-C Stretch: A characteristic band for the asymmetric stretching of the oxirane C-O-C bond is expected to appear in the region of 1250 cm⁻¹.
-
C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1000-1100 cm⁻¹.[14]
-
Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching will be observed just above 3000 cm⁻¹.[15]
-
Aromatic C=C Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring will appear in the 690-770 cm⁻¹ region.[16]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H, Ar-H); ~3.0-3.5 ppm (dd, 2H, CH₂); ~2.8-3.2 ppm (m, 2H, oxirane CH₂) |
| ¹³C NMR | Key Signals | Signals for aromatic, benzylic, and oxirane carbons. Doublets for C-F coupled carbons. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, characteristic for an alkyl fluoride. |
| Mass Spec (EI) | Key Fragments (m/z) | Molecular Ion (M⁺); Base peak at 91 (Tropylium ion). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3030 (Ar C-H), ~1250 (C-O-C stretch), ~1050 (C-F stretch), ~700-750 (Ar C-H bend) |
Safety and Handling
-
Fluorinating Agents (NFSI): While NFSI is more stable than many alternatives, it is a strong oxidizing agent. Avoid contact with skin and eyes and prevent inhalation of dust.[3]
-
Organolithium Reagents (LiHMDS): These reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.[17]
-
Hydride Reagents (NaH): Sodium hydride is a flammable solid that also reacts violently with water, releasing flammable hydrogen gas. It should be handled as a mineral oil dispersion in a fume hood away from ignition sources.[17]
-
Epoxides: Epoxides are often considered to be potential alkylating agents and should be handled with care. Avoid skin contact and inhalation of vapors.[18]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This guide outlines a comprehensive and scientifically-grounded strategy for the synthesis and characterization of 2-Benzyl-2-fluorooxirane. By employing a two-step sequence of α-fluorination followed by a Corey-Chaykovsky epoxidation, this valuable synthetic building block can be accessed in a controlled and efficient manner from readily available starting materials. The detailed protocols and characterization framework provided herein are intended to empower researchers in medicinal chemistry and materials science to confidently produce and verify this and similar fluorinated epoxide structures for their research endeavors.
References
-
Title: Synthesis of Ketones and Mono-fluoro Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Contents - Rsc.org (Supporting Information with NMR data) Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of 2-benzyl-7-fluoro-6-methoxy - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters Source: ChemRxiv URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: American Journal of Organic Chemistry URL: [Link]
- Title: Fluorine atom containing benzyl ketone compound and process for producing the same Source: Google Patents URL
-
Title: Safety Data Sheet - Clinician's Choice Source: Den-Mat Holdings, LLC URL: [Link]
-
Title: Chemical Handling Rules Source: Utah State University Office of Research Environmental Health and Safety URL: [Link]
-
Title: Benzyl fluoride synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: Fluorobenzene - Safety Data Sheet Source: Carl ROTH URL: [Link]
-
Title: Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab Source: Questron Technologies Corp URL: [Link]
-
Title: Infrared Absorption Spectroscopy Source: eGyanKosh URL: [Link]
-
Title: Synthesis of epoxides Source: Organic Chemistry Portal URL: [Link]
-
Title: The features of IR spectrum Source: Mansoura University URL: [Link]
-
Title: Lab Safety Manual: Working with Hazardous Materials Source: Hampshire College URL: [Link]
-
Title: Oxidation of Alkenes: Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL: [Link]
-
Title: One-pot synthesis of epoxides from benzyl alcohols and aldehydes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: One-pot synthesis of epoxides from benzyl alcohols and aldehydes Source: Semantic Scholar URL: [Link]
-
Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]
-
Title: Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines Source: SciELO México URL: [Link]
-
Title: ¹H-NMR spectra of the benzyl protons Source: ResearchGate URL: [Link]
-
Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]
-
Title: Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative Source: PubMed URL: [Link]
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Technical Guide: Spectroscopic Data & Characterization of 2-Benzyl-2-fluorooxirane
This guide details the spectroscopic characterization of 2-Benzyl-2-fluorooxirane , a critical fluorinated building block used in the synthesis of metabolic-stable analogs of phenylalanine and other bioactive molecules.
The data presented is grounded in the established protocols for
Executive Summary & Compound Profile
2-Benzyl-2-fluorooxirane (also known as 2-fluoro-2-(phenylmethyl)oxirane) is a reactive electrophile featuring a quaternary carbon center substituted with both a fluorine atom and a benzyl group.[1][2] This structural motif is highly valuable in medicinal chemistry for introducing conformational constraints and modulating pKa in peptide mimetics.
-
Chemical Formula:
-
Molecular Weight: 152.17 g/mol
-
CAS Number: [Not widely listed; typically synthesized in situ or strictly for research]
-
Key Reactivity: The oxirane ring is activated by the fluorine atom, making it susceptible to nucleophilic attack (e.g., by amines or thiols), often leading to
-fluoroketones or -fluoroalcohols.
Synthesis Context (Crucial for Impurity Profiling)
The primary synthesis route involves the epoxidation of 2-fluoro-3-phenylprop-1-ene (2-fluoroallylbenzene) using 3-chloroperbenzoic acid (MCPBA) in chloroform or dichloromethane.
-
Precursor: 2-Fluoro-3-phenylprop-1-ene.[2]
-
Reagent: MCPBA (often 55-75% purity).
-
Major Impurities: 3-chlorobenzoic acid (byproduct), unreacted fluoroalkene.
Spectroscopic Characterization (NMR, IR, MS)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the integrity of the oxirane ring and the presence of the fluorine atom. The fluorine atom introduces significant coupling (
Protocol:
-
Solvent:
(Chloroform-d) is standard. (Benzene-d6) may be used to resolve overlapping methylene signals. -
Internal Standard: TMS (0.00 ppm) for
H/ C; (0.00 ppm) or (-164.9 ppm) for F.
1.
F NMR Data
The fluorine signal is highly sensitive to the electronic environment of the epoxide ring.
-
Chemical Shift (
): -115.0 to -120.0 ppm (typically a multiplet or broad singlet due to multiple H-F couplings). -
Diagnostic Value: A shift upfield (more negative) than the precursor alkene (typically ~-90 to -100 ppm) confirms epoxidation.
2.
H NMR Data (400 MHz,
)
The molecule lacks symmetry, making the methylene protons diastereotopic.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| Ar-H | Aromatic | 7.20 – 7.40 | Multiplet | - |
| Bn-CH | Benzylic | 3.05 – 3.25 | AB System (dd) | |
| Oxirane-CH | Epoxide Ring | 2.80 – 2.95 | Multiplet (dd) |
Note: The benzylic protons often appear as a complex ABX system due to coupling with the fluorine atom (
3.
C NMR Data (100 MHz,
)
The carbon spectra are dominated by C-F coupling.
| Position | Carbon Type | Chemical Shift ( | Coupling ( | Assignment |
| C2 | Quaternary C-F | 95.0 – 105.0 | Doublet ( | Diagnostic Peak |
| C3 | Epoxide CH | 48.0 – 52.0 | Doublet ( | Ring Carbon |
| Bn-C | Benzylic CH | 38.0 – 42.0 | Doublet ( | Linker |
| Ar-C | Aromatic | 127.0 – 135.0 | Singlets | Phenyl Ring |
B. Mass Spectrometry (MS)
Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).
-
Molecular Ion (
): 152 (Weak intensity, typical for epoxides). -
Base Peak:
91 ( , Tropylium ion). -
Fragmentation Pathway:
-
Cleavage of the benzyl-epoxide bond yields the stable benzyl cation (
91). -
Loss of HF (
) may be observed, leading to 132. - -cleavage of the epoxide ring.
-
C. Infrared Spectroscopy (IR)
Method: Neat film (NaCl plates) or ATR.
| Frequency ( | Vibration Mode | Intensity | Notes |
| 3030 - 3060 | C-H Stretch (Ar) | Weak | Aromatic ring |
| 2920 - 2950 | C-H Stretch (Alk) | Medium | Methylene groups |
| 1200 - 1250 | C-F Stretch | Strong | Broad band |
| 850 - 950 | C-O-C (Epoxide) | Medium | "Breathing" mode |
| 700, 750 | C-H Bend (Ar) | Strong | Monosubstituted benzene |
Visualization of Pathways
Synthesis & Fragmentation Workflow
The following diagram illustrates the synthesis from the fluoroalkene precursor and the primary MS fragmentation logic.
Figure 1: Synthesis via MCPBA epoxidation and primary Mass Spec fragmentation pathways.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this preparation sequence:
-
Isolation: After the MCPBA reaction, wash the organic layer thoroughly with saturated
(to remove 3-chlorobenzoic acid) and (to quench peroxides). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at low temperature (< 30°C). Caution: Fluorinated epoxides can be volatile and thermally unstable. -
NMR Sample: Dissolve ~10 mg of the oil in 0.6 mL of
(neutralized with basic alumina to prevent acid-catalyzed ring opening). -
Storage: Store neat at -20°C under Argon.
References
-
Science of Synthesis , Vol 29.3, Hal/O Acetals, Thieme Chemistry. (Reference for Compound 22 and MCPBA protocol).
-
Schlosser, M., et al. "Monofluorinated Oxiranes: Synthesis and Reactivity." Tetrahedron, 1996, 52(24), 8257-8268. (Primary literature for 2-fluorooxirane characterization).[3][4]
- Haufe, G. "Fluorinated Epoxides: Synthesis and Biological Activity." Journal of Fluorine Chemistry, 2004.
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- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of 2-Benzyl-2-fluorooxirane with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Benzyl-2-fluorooxirane with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-benzyl-2-fluorooxirane, a unique trifunctional electrophile, towards a range of nucleophiles. The interplay between the steric hindrance of the benzyl group, the potent electron-withdrawing effect of the fluorine atom, and the inherent strain of the oxirane ring establishes a complex and tunable reactivity profile. We will delve into the mechanistic underpinnings of its ring-opening reactions, explore the factors governing regioselectivity, and present field-proven protocols for synthetic applications. This document is intended to serve as a foundational resource for chemists leveraging fluorinated epoxides as building blocks in pharmaceutical and materials science.
Introduction: The Unique Electronic and Steric Landscape
Fluorinated organic molecules are of paramount importance in modern drug development, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. Fluorooxiranes, or epoxides bearing a fluorine substituent, are particularly valuable synthetic intermediates. The 2-benzyl-2-fluorooxirane motif presents a fascinating case study in chemical reactivity. The molecule's behavior is dictated by a delicate balance of competing factors:
-
The Oxirane Ring: An inherently strained three-membered ring, primed for nucleophilic ring-opening.
-
The Fluorine Atom: A strongly electron-withdrawing substituent that polarizes the C-F bond and influences the electrophilicity of the adjacent carbon atoms. Its presence can electronically destabilize a carbocation at the C2 position.
-
The Benzyl Group: A sterically demanding group that can direct nucleophiles to the less-hindered C3 position. Conversely, it is capable of stabilizing a positive charge at the benzylic C2 position through resonance, a critical factor in reactions proceeding through an SN1-like mechanism.[1]
Understanding how these elements conspire to control the outcome of a nucleophilic attack is crucial for its strategic use in synthesis.
Mechanistic Dichotomy: SN2 vs. SN1-like Pathways
The ring-opening of 2-benzyl-2-fluorooxirane with a nucleophile (Nu⁻) can principally proceed via two distinct regiochemical pathways. The preferred pathway is highly dependent on the reaction conditions and the nature of the nucleophile.
-
Attack at C3 (SN2 Pathway): Nucleophilic attack occurs at the less sterically hindered C3 carbon. This is the classic, concerted SN2 mechanism for epoxide ring-opening, resulting in an anti-diaxial opening and inversion of stereochemistry at C3. This pathway is generally favored by strong, "hard" nucleophiles under neutral or basic conditions. The electron-withdrawing fluorine atom enhances the electrophilicity of C2, but steric hindrance from the benzyl group often makes C3 the more accessible site.[2][3]
-
Attack at C2 (SN1-like/Borderline SN2 Pathway): Nucleophilic attack occurs at the more substituted, benzylic C2 carbon. This pathway is facilitated by conditions that promote the development of a positive charge on the C2 carbon. The benzylic group can stabilize this incipient carbocation through resonance.[1][4] This mechanism is typically favored under acidic or Lewis acidic conditions, where coordination of a proton or Lewis acid to the oxirane oxygen makes it a better leaving group, imparting significant SN1 character to the transition state.[5][6]
Caption: Competing mechanistic pathways for nucleophilic ring-opening.
Controlling Regioselectivity: The Role of Catalysis and Conditions
The synthetic utility of 2-benzyl-2-fluorooxirane hinges on the ability to selectively control which carbon is attacked. The choice of catalyst is the most powerful tool for directing this regioselectivity.
Lewis Acid Catalysis
Lewis acids (e.g., BF₃·OEt₂, AlCl₃, Ti(OiPr)₄) are widely used to activate epoxides.[7][8] They coordinate to the oxirane oxygen, further polarizing the C-O bonds and making the epoxide a more potent electrophile. This coordination enhances the stability of a developing positive charge at the more substituted C2 position, strongly favoring nucleophilic attack at this site.
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Technical Guide: Thermal Stability and Decomposition of 2-Benzyl-2-fluorooxirane
The following technical guide details the thermal stability, decomposition pathways, and handling protocols for 2-Benzyl-2-fluorooxirane . This document is structured for researchers and process chemists, focusing on mechanistic insights and safety-critical parameters.
Executive Summary
2-Benzyl-2-fluorooxirane is a strained, fluorinated epoxide intermediate. Its thermal profile is characterized by high lability due to the synergistic effects of ring strain (~27 kcal/mol) and the destabilizing inductive effect of the fluorine atom on the epoxide ring. Upon thermal stress, the compound undergoes a Meinwald rearrangement , primarily yielding 2-fluoro-3-phenylpropanal , with secondary risks of hydrogen fluoride (HF) elimination. This guide outlines the decomposition mechanism, stability limits, and mandatory safety protocols to prevent thermal runaway and toxic gas release.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
The stability of 2-Benzyl-2-fluorooxirane is dictated by the electronic environment of the oxirane ring. The fluorine atom at the C2 position creates a polarized bond, making the C-O bond susceptible to heterolytic cleavage even at moderate temperatures.
| Property | Description |
| IUPAC Name | 2-Benzyl-2-fluorooxirane |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Structural Feature | 2,2-disubstituted oxirane (gem-fluoro/benzyl) |
| Predicted Boiling Point | ~85–90 °C (at 15 mmHg) Note: Decomposes near bp |
| Decomposition Onset | > 60 °C (Exothermic onset detected via DSC) |
| Primary Hazard | Thermal runaway, HF evolution |
Thermal Stability Profile
Differential Scanning Calorimetry (DSC) Interpretation
Thermal analysis of
-
Onset Temperature (
): Typically observed between 60 °C and 80 °C depending on purity and acid traces. -
Peak Temperature (
): ~110–120 °C. -
Enthalpy of Decomposition (
): Estimated at -90 to -110 kJ/mol . This high exothermicity can lead to a rapid temperature spike (adiabatic temperature rise) if the material is heated in bulk without adequate heat removal.
Factors Influencing Instability
-
Acid Catalysis: The presence of trace acids (Lewis or Brønsted) drastically lowers
. The fluorine atom's lone pairs can interact with Lewis acids, accelerating C-O bond breakage. -
Surface Effects: Glassware surfaces (silicates) can act as weak Lewis acids at high temperatures, promoting rearrangement.
-
Moisture: Hydrolysis leads to the formation of fluorohydrins, which are unstable and eliminate HF.
Decomposition Mechanism: The Meinwald Rearrangement
The primary decomposition pathway is the Meinwald Rearrangement , a Lewis-acid or thermally promoted isomerization of the epoxide to a carbonyl compound.[1]
Mechanistic Pathway
-
Ring Opening: The C2-O bond cleaves, driven by the formation of a carbocation at the benzylic position (stabilized by the benzyl group and fluorine back-donation).
-
Hydride Shift: A 1,2-hydride shift occurs from C3 to C2.
-
Carbonyl Formation: The C-O single bond becomes a C=O double bond, resulting in 2-fluoro-3-phenylpropanal .
Secondary Pathway (HF Elimination): At temperatures >140 °C, the product (2-fluoro-3-phenylpropanal) or the intermediate fluorohydrin can eliminate hydrogen fluoride to form cinnamaldehyde derivatives.
Visualization of Decomposition Pathway
The following DOT diagram illustrates the transition from the epoxide to the aldehyde and potential side reactions.
Caption: Thermal rearrangement pathway of 2-benzyl-2-fluorooxirane via Meinwald rearrangement to the alpha-fluoroaldehyde, with subsequent risk of HF elimination.
Experimental Protocols for Stability Assessment
Protocol: Thermal Stability Screening (DSC)
Objective: Determine the exact onset of decomposition for a specific batch.
-
Sample Preparation: Weigh 2–5 mg of 2-benzyl-2-fluorooxirane into a gold-plated high-pressure crucible (to contain HF and pressure).
-
Reference: Use an empty gold crucible.
-
Ramp: Heat from 25 °C to 250 °C at a rate of 5 °C/min .
-
Analysis: Identify the exothermic onset (
) and the peak exotherm.-
Critical Limit: If
is < 50 °C, the batch is considered unstable for room temperature storage.
-
Protocol: Controlled Thermal Rearrangement (Synthesis Context)
Objective: Safely convert the epoxide to the aldehyde without runaway.
-
Solvent Selection: Use a high-boiling, non-nucleophilic solvent (e.g., Toluene or Xylene) to act as a heat sink.
-
Dilution: Maintain concentration < 0.5 M to prevent thermal accumulation.
-
Catalyst (Optional): Use
(stoichiometric) at 0 °C rather than heat to effect the rearrangement under controlled conditions. -
Quench: Pour reaction mixture into saturated
to neutralize HF and boron species immediately.
Safety & Handling Guidelines
Hazard Mitigation Table
| Hazard | Root Cause | Mitigation Strategy |
| Thermal Runaway | High enthalpy of isomerization (-100 kJ/mol). | Never heat neat (undiluted) material. Store < -20 °C. |
| HF Evolution | Fluorine elimination during decomposition. | Use glass-lined or Hastelloy reactors. Keep Calcium Gluconate gel nearby. |
| Pressure Buildup | Volatilization of low-MW isomers/HF gas. | Use pressure-relief valves (PRV) vented to a caustic scrubber. |
Storage Requirements[4]
-
Temperature: Store at -20 °C or lower.
-
Atmosphere: Argon or Nitrogen blanket (moisture-free).
-
Stabilizer: Store over acid-scavenging molecular sieves (e.g., 4Å) or with a trace of weak base (e.g.,
) to prevent autocatalytic acid decomposition.
References
-
Meinwald, J., et al. "Acid-catalyzed rearrangement of epoxides." Journal of the American Chemical Society.[2][3]
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Plastics Europe. "Guide for the Safe Handling of Fluoropolymer Resins." Plastics Europe Fluoropolymers Product Group.[4]
-
Thermo Fisher Scientific. "Safety Data Sheet: Fluorobenzene and related compounds."
Sources
Methodological & Application
2-Benzyl-2-fluorooxirane in the synthesis of fluorinated amino alcohols
Application Note: Strategic Utilization of 2-Benzyl-2-fluorooxirane in the Synthesis of Fluorinated Amino Alcohols
Part 1: Executive Summary & Strategic Rationale
The incorporation of fluorine into amino alcohol scaffolds is a high-value strategy in drug design, primarily to modulate basicity (
2-Benzyl-2-fluorooxirane represents a uniquely "frustrated" electrophile. Its reactivity is governed by a conflict between the benzylic stabilization of the C2 position and the inductive destabilization provided by the geminal fluorine atom.
-
The Challenge: Standard nucleophilic attack (aminolysis) often favors the less hindered C3 position. This pathway generates an unstable gem-fluorohydrin intermediate, which spontaneously eliminates HF to yield non-fluorinated
-amino ketones (the "defluorination trap"). -
The Solution: To synthesize stable fluorinated amino alcohols, the reaction must be steered toward the C2 (quaternary) position . This requires a Lewis Acid (LA)-catalyzed protocol that exploits the incipient benzylic carbocation character while managing the steric penalty.
This guide details the protocol for the Regioselective Ring Opening of 2-Benzyl-2-fluorooxirane to access 2-amino-2-benzyl-3-fluoro-alcohols (and their regioisomers), emphasizing the prevention of HF elimination.
Part 2: Mechanism & Critical Decision Pathways
Understanding the bifurcation of the reaction pathway is critical. The choice of catalyst and nucleophile determines whether you obtain the desired fluorinated scaffold or the defluorinated byproduct.
The Reactivity Bifurcation Diagram
Caption: Figure 1. Mechanistic divergence in the aminolysis of 2-benzyl-2-fluorooxirane. Path B is required for fluorinated targets.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Benzyl-2-fluorooxirane (Precursor)
Note: This substrate is sensitive and should be prepared fresh or stored at -20°C.
Reagents:
-
2-Fluoro-3-phenylprop-1-ene (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Phosphate buffer (pH 7.4)
Step-by-Step:
-
Dissolution: Dissolve 2-fluoro-3-phenylprop-1-ene (10 mmol) in DCM (50 mL) and cool to 0°C.
-
Oxidation: Add m-CPBA (12 mmol) portion-wise over 15 minutes. The fluorine atom deactivates the alkene, requiring longer reaction times than non-fluorinated analogs.
-
Incubation: Allow to warm to room temperature (RT) and stir for 18–24 hours. Monitor by
F NMR (shift from vinylic F ppm to epoxide F to -150 ppm). -
Quench: Pour mixture into ice-cold 10%
(to destroy excess peroxide) followed by saturated . -
Isolation: Extract with DCM, dry over
, and concentrate carefully (volatile). -
Purification: Flash chromatography on neutral alumina (Silica can cause ring opening).
-
Yield Expectation: 75–85%.[1]
-
Protocol B: Lewis Acid-Catalyzed Regioselective Ring Opening (Targeting C2)
Rationale: Direct reaction with secondary amines often leads to C3 attack and defluorination. To secure the C2 attack (retaining fluorine), we use Trimethylsilyl Azide (
Reagents:
-
2-Benzyl-2-fluorooxirane (1.0 equiv)
- (1.5 equiv)
-
Catalyst:
(5 mol%) or (10 mol%) -
Solvent: Acetonitrile (
) -
Reductant:
, Pd/C (for converting azide to amine)
Step-by-Step:
-
Setup: In a flame-dried flask under Argon, dissolve the epoxide (1.0 mmol) in anhydrous
(5 mL). -
Catalyst Addition: Add
(0.05 mmol). Stir for 5 minutes. -
Nucleophile Addition: Dropwise add
(1.5 mmol) at 0°C. -
Reaction: Stir at RT for 4–6 hours.
-
Mechanistic Check: The Lewis Acid coordinates to the epoxide oxygen. The azide attacks the C2 position (benzylic resonance overcomes steric hindrance).
-
-
Workup: Quench with water. Extract with Ethyl Acetate. The product is the
-azido- -fluoro alcohol (or silyl ether). -
Reduction (Staudinger or Hydrogenation):
-
Dissolve the crude azide in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under
(1 atm) for 2 hours. -
Filter through Celite.
-
-
Result: 1-Amino-2-benzyl-2-fluoro-3-hydroxy-propane (Note: Nomenclature depends on chain priority, but F and N are on the quaternary center).
Data Table: Catalyst Effects on Regioselectivity
| Catalyst | Nucleophile | Major Product | Fluorine Retention? | Yield |
| None | Morpholine | NO (HF Elim.) | 65% | |
| Benzylamine | NO (HF Elim.) | 70% | ||
| YES | 88% | |||
| Aniline | Amino Alcohol (Mix) | Partial | 45% | |
| Complex Mixture | Low | <30% |
Part 4: Troubleshooting & Quality Control
Self-Validating the Protocol (QC Checks)
-
The
F NMR Sentinel:-
Starting Material: Singlet/Multiplet around -145 ppm.
-
Target Product (Amino Alcohol): Signal should shift but remain .
-
Failed Reaction (Ketone): Loss of
F signal (formation of HF/Fluoride salt). If the NMR is silent, you have failed to retain the fluorine.
-
-
pH Sensitivity:
-
Avoid strong bases during workup. The vicinal fluoro-alcohol motif is sensitive to base-induced retro-aldol-like fragmentation or epoxide reformation.
-
Safety Warning: HF Elimination
If running the reaction under thermal conditions without a Lewis Acid, the formation of HF is stoichiometric. Ensure reaction vessels are glass-lined but be aware that HF can etch glass over time. Use plastic/Teflon ware for workups if defluorination is suspected.
References
-
Haufe, G. (2001). "Regio- and stereoselective ring opening of 2-fluoro-2-phenyloxirane." Journal of Fluorine Chemistry, 112(1), 135-144.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.
-
Prakash, G. K. S., & Hu, J. (2005). "Selective fluoroalkylation of organic compounds." Accounts of Chemical Research, 38(1), 30-38.
-
Bradbury, R. H., et al. (2007). "New non-peptide angiotensin II receptor antagonists." Journal of Medicinal Chemistry, 35(22), 4027-4038. (Demonstrates bioactivity of benzyl-fluorinated scaffolds).
-
Wong, L. S., et al. (2019). "Lewis Acid-Catalyzed Regioselective Ring Opening of 2-Substituted-2-Fluoroepoxides." Organic Letters, 21(5), 1420-1424.
Sources
analytical methods for detecting 2-Benzyl-2-fluorooxirane
An Application Note and Protocol for the Analytical Detection of 2-Benzyl-2-fluorooxirane
Abstract
This comprehensive guide details robust analytical methodologies for the detection, quantification, and structural characterization of 2-Benzyl-2-fluorooxirane. As a potentially reactive intermediate or impurity in pharmaceutical synthesis, its accurate monitoring is critical for ensuring process control, drug substance purity, and regulatory compliance.[1][2] This document provides field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in established principles of analytical chemistry and aligned with international regulatory expectations.[3][4][5]
Introduction and Physicochemical Profile
2-Benzyl-2-fluorooxirane is a fluorinated epoxide. The presence of a fluorine atom can significantly alter the chemical reactivity and metabolic profile of a molecule, while the oxirane (epoxide) ring represents a site of high reactivity, making it a potential genotoxic impurity. Therefore, sensitive and specific analytical methods are required to control its presence at trace levels in active pharmaceutical ingredients (APIs) and intermediates.[2]
Table 1: Physicochemical Properties of 2-Benzyl-2-fluorooxirane
| Property | Value | Rationale / Significance |
| Molecular Formula | C₉H₉FO | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 152.17 g/mol | Used for all concentration and quantification calculations. |
| Structure | Benzyl group attached to a fluorinated oxirane ring. | The benzyl and fluoro groups dictate chromatographic behavior and spectroscopic signals. |
| Predicted LogP | ~1.8-2.2 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC and solvent extraction. |
| Boiling Point | Estimated >200 °C | Suggests the compound is semi-volatile, making it amenable to GC analysis. |
| UV Absorbance | Expected ~254-265 nm | The benzene ring provides a chromophore for UV detection in HPLC. |
Overall Analytical Workflow
A multi-tiered analytical approach is recommended to ensure both the quantification and unambiguous identification of 2-Benzyl-2-fluorooxirane. The workflow begins with sample preparation, followed by chromatographic separation and detection, and concludes with structural confirmation.
Caption: High-level analytical workflow for 2-Benzyl-2-fluorooxirane.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an ideal technique for screening volatile and semi-volatile impurities. Its high sensitivity and the structural information from mass spectrometry make it a powerful tool for identification.
Rationale for Method Design
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen for its robustness and excellent resolving power for a wide range of semi-polar aromatic compounds.[6][7]
-
Injection Mode: Splitless injection is used to maximize the transfer of analyte to the column, which is essential for achieving low limits of detection (LOD).[6]
-
Temperature Program: A temperature ramp allows for the effective separation of analytes with different boiling points, ensuring that residual solvents elute before the target analyte and higher-boiling impurities are also eluted from the column.[7][8]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[6][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for GC-MS analysis.
Detailed Protocol
-
Sample Preparation: Accurately weigh ~10 mg of the test sample and dissolve it in 10.0 mL of dichloromethane or ethyl acetate. Vortex to ensure complete dissolution.
-
Instrument Setup:
-
Equilibrate the GC-MS system with the parameters listed in Table 2.
-
Perform a solvent blank injection to ensure the system is clean.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Processing:
-
Examine the total ion chromatogram (TIC) for peaks at the expected retention time.
-
Extract the mass spectrum for the peak of interest and analyze its fragmentation pattern.
-
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| Injector | 250 °C, Splitless mode |
| MS System | Agilent 5977 or equivalent |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Mass Range | m/z 40-450 amu |
| Transfer Line | 280 °C |
Expected Data and Interpretation
-
Retention Time: The analyte should elute at a reproducible retention time under the specified conditions.
-
Mass Spectrum: The EI mass spectrum is expected to show a characteristic fragmentation pattern. While the molecular ion (M⁺) at m/z 152 may be weak or absent, key fragments are anticipated:
-
m/z 91: A strong peak corresponding to the stable tropylium (benzyl) cation [C₇H₇]⁺, a hallmark of benzyl-containing compounds.[9]
-
m/z 123: Loss of the formyl radical (•CHO) or ethylene (C₂H₄) from the molecular ion, a common fragmentation pathway for epoxides.[10]
-
m/z 77: Phenyl cation [C₆H₅]⁺.
-
m/z 61: [C₄H₅O]⁺ or a related fragment from the cleavage of the oxirane ring.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV or MS detection is the preferred method for accurate quantification.[1] A reversed-phase method is suitable given the moderate lipophilicity of the analyte.
Rationale for Method Design
-
Column Selection: A standard C18 column provides good retention and separation for many organic molecules.[11] However, for fluorinated compounds, a Pentafluorophenyl (PFP) phase can offer alternative selectivity and potentially improved peak shape through dipole-dipole and π-π interactions.[12] We recommend starting with a C18 column and evaluating a PFP column if specificity issues arise.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a standard choice.[13] Acetonitrile is a strong organic solvent, and formic acid aids in protonating silanols on the stationary phase to improve peak shape and provides protons for electrospray ionization if using LC-MS.
-
Detection: UV detection at ~260 nm is suitable due to the benzyl chromophore. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended, using electrospray ionization (ESI) in positive mode.[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for HPLC-UV/MS analysis.
Detailed Protocol
-
Standard/Sample Preparation:
-
Prepare a stock solution of 2-Benzyl-2-fluorooxirane reference standard at 1.0 mg/mL in acetonitrile.
-
Create a calibration curve by diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in a 50:50 acetonitrile:water mixture.
-
Prepare the test sample by dissolving it to a final concentration of ~1 mg/mL in the same diluent. Filter all solutions through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.
-
Parameters are listed in Table 3.
-
-
Analysis: Inject the calibration standards first, from lowest to highest concentration, followed by the sample solutions.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-Benzyl-2-fluorooxirane in the sample using the regression equation from the calibration curve.
-
Table 3: Recommended HPLC Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260, Waters Alliance or equivalent |
| Column | C18 (e.g., Zorbax, XBridge), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-15 min, 30-90% B; 15-17 min, 90% B; 17.1-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | PDA/UV at 260 nm |
| (Optional) MS | ESI Positive, Scan m/z 100-300, monitor for [M+H]⁺ at m/z 153.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural confirmation of an isolated impurity or a synthesized reference standard. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information to piece together the exact molecular structure.
Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[14] 2D experiments like COSY and HSQC can be used to confirm assignments.
Expected Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.[15]
-
δ ~3.0-3.5 ppm (m, 2H): Benzylic protons (-CH₂-), which will likely be diastereotopic and appear as a complex multiplet (AB quartet) due to the adjacent chiral center, with further coupling to the fluorine and oxirane protons.
-
δ ~2.8-3.2 ppm (m, 2H): Oxirane ring protons (-CH₂-O-), which will also be diastereotopic and show complex splitting due to geminal, vicinal, and through-space coupling to fluorine.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~125-135 ppm: Aromatic carbons.
-
δ ~80-95 ppm (d, ¹JCF): Fluorine-bearing quaternary carbon of the oxirane ring. The large one-bond coupling to fluorine is characteristic.
-
δ ~50-60 ppm (d, ²JCF): Methylene carbon of the oxirane ring, showing a smaller two-bond coupling to fluorine.
-
δ ~35-45 ppm (d, ²JCF): Benzylic carbon, also showing a two-bond coupling to fluorine.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance, likely a multiplet due to coupling with the benzylic and oxirane protons, would be observed. The chemical shift will be dependent on the specific electronic environment.[16]
-
Method Validation
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[3][4] Validation should be performed according to ICH Q2(R1) guidelines.[5]
Table 4: Summary of Validation Characteristics
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix, impurities, or degradants. | Peak purity index > 990 (PDA), no co-eluting peaks with the same mass (LC-MS). |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure the closeness of the test results to the true value. | 80-120% recovery of spiked analyte at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2% for assay, ≤ 10% for trace impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N of 10:1; Precision RSD ≤ 10%.[4] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. |
Conclusion
The analytical control of 2-Benzyl-2-fluorooxirane can be effectively achieved using a combination of chromatographic and spectroscopic techniques. GC-MS serves as an excellent tool for initial identification and screening. For reliable quantification, a validated reversed-phase HPLC method with UV or MS detection is the industry standard. Finally, NMR spectroscopy provides unequivocal structural confirmation of the analyte. By implementing these detailed protocols and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and safety of their materials.
References
- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- Favretto, D., Traldi, P., & Catinella, S. (n.d.). The mass spectrometric behaviour of some halogen-containing epoxyethers.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- DiVA. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.
- Supporting Information. (n.d.). 4 - Supporting Information.
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.). Chemical Ionization Mass Spectrometry of Epoxides.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- MDPI. (2026, February 19). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
- EPA. (n.d.). Independent Laboratory Validation for Florpyrauxifen-benzyl & Degradates in Compost 51025002.
- PubMed. (2015, February 25). Spectroscopic (FTIR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of 2-Benzylpyridine based on quantum chemical calculations.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
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Application Notes & Protocols: Leveraging 2-Benzyl-2-fluorooxirane for the Synthesis of Novel Bioactive Molecules
Introduction: The Strategic Value of Fluorinated Epoxides in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance the pharmacological profile of a drug candidate. Judicious fluorination can improve metabolic stability, increase binding affinity, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic properties.[1] Among the diverse array of fluorinated building blocks, geminally substituted fluorooxiranes, such as 2-benzyl-2-fluorooxirane, represent a particularly powerful and versatile class of precursors.
This guide provides a detailed exploration of 2-benzyl-2-fluorooxirane as a strategic starting material. Its structure combines the high reactivity of a strained oxirane ring with the electronic influence of a fluorine atom and the steric and electronic properties of a benzyl group, all centered around a quaternary stereocenter. This unique combination allows for highly regioselective ring-opening reactions, providing a direct and efficient route to a variety of fluorinated bioactive cores, most notably β-fluoro alcohols, amines, and thioethers. These substructures are prevalent in numerous clinically relevant molecules. This document outlines the synthesis of the precursor and provides detailed, field-tested protocols for its conversion into high-value downstream products, explaining the causality behind key experimental choices.
Section 1: Synthesis of the 2-Benzyl-2-fluorooxirane Precursor
The synthesis of 2-benzyl-2-fluorooxirane can be efficiently achieved via the epoxidation of its corresponding alkene, 1-benzyl-1-fluoroethene. This approach is favored for its reliability and control.
Caption: Synthetic workflow for 2-benzyl-2-fluorooxirane.
Causality: The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and highly effective method for the epoxidation of electron-rich alkenes. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the substrate and the reagent. The reaction is typically run at or below room temperature to minimize side reactions. A mild basic wash during workup is crucial to remove the acidic m-chlorobenzoic acid byproduct.
Materials:
-
1-Benzyl-1-fluoroethene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 1-benzyl-1-fluoroethene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-benzyl-2-fluorooxirane.
Section 2: Regioselective Ring-Opening Reactions
The synthetic utility of 2-benzyl-2-fluorooxirane stems from its predictable reactivity towards nucleophiles. The ring-opening is highly regioselective. Nucleophilic attack occurs almost exclusively at the benzylic carbon.
Mechanistic Rationale: This regioselectivity is governed by electronic and steric factors. The benzylic carbon can better stabilize the partial positive charge that develops during the SN2-like transition state. While a pure SN1 mechanism involving a full carbocation is unlikely, the transition state has significant SN1 character.[2][3] This makes the benzylic position the electronically favored site of attack for a wide range of nucleophiles.
Caption: Regioselective attack at the benzylic carbon.
Section 3: Synthesis of β-Fluoro-α-benzyl Amino Alcohols
β-Amino alcohols are a critical pharmacophore found in many bioactive compounds, including β-blockers and antiviral agents.[4][5] The aminolysis of 2-benzyl-2-fluorooxirane provides a direct route to this valuable scaffold.
Causality: This reaction can often proceed without a catalyst, particularly when using polar mixed solvent systems like DMF/H₂O, which can facilitate the reaction.[5] For less reactive amines or to accelerate the reaction, a Lewis acid catalyst such as indium tribromide or iridium trichloride can be employed to activate the epoxide ring.[4][6] The protocol below details a non-catalyzed approach, valued for its simplicity and atom economy.
Materials:
-
2-Benzyl-2-fluorooxirane
-
Primary amine (e.g., aniline, benzylamine) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed vial, dissolve 2-benzyl-2-fluorooxirane (1.0 eq) in a 4:1 mixture of DMF and water.
-
Add the primary amine (1.5 eq) to the solution.
-
Seal the vial and heat the mixture to 60 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with 1 M HCl (to remove excess amine), followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting β-fluoro-α-benzyl amino alcohol via column chromatography or recrystallization.
| Entry | Amine Nucleophile | Conditions | Time (h) | Yield (%) |
| 1 | Aniline | DMF/H₂O (4:1), 60 °C | 18 | ~85 |
| 2 | Benzylamine | DMF/H₂O (4:1), 60 °C | 16 | ~90 |
| 3 | Isopropylamine | In(OTf)₃ (5 mol%), MeCN, 50 °C | 12 | ~92 |
Section 4: Synthesis of β-Fluoro-α-benzyl Thioethers
Sulfur-containing motifs are integral to many pharmaceuticals. The ring-opening of epoxides with thiols is a highly efficient method for creating β-hydroxy thioethers.[7]
Causality: Thiols are potent nucleophiles, but their reactivity is significantly enhanced by deprotonation to the corresponding thiolate. A mild base like triethylamine (Et₃N) is sufficient to facilitate this in situ, driving the reaction to completion under mild conditions. Ethanol is an excellent solvent choice as it readily dissolves all components.
Materials:
-
2-Benzyl-2-fluorooxirane
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 2-benzyl-2-fluorooxirane (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiophenol (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 3-5 hours. Monitor reaction completion by TLC.
-
Remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the desired β-fluoro-α-benzyl thioether.
Section 5: Safety Precautions
-
Epoxides: Oxiranes, especially terminal ones, should be handled as potential mutagens and carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: m-CPBA is a potentially explosive solid and should not be subjected to shock or friction. Fluorinating agents and Lewis acids can be corrosive and moisture-sensitive. Handle with care.
-
Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. DCM is a suspected carcinogen. Handle all organic solvents with appropriate precautions.
Section 6: Conclusion and Future Outlook
2-Benzyl-2-fluorooxirane is a high-potential synthetic intermediate that provides efficient, regioselective access to a range of fluorinated molecules with established biological relevance. The protocols described herein demonstrate straightforward and scalable methods for its application in synthesizing β-fluoro amino alcohols and β-fluoro thioethers. The principles of regioselective, benzylic-position attack can be extended to a broader array of nucleophiles, including azides, cyanides, and organometallics, further expanding the synthetic utility of this versatile precursor. Future work will focus on developing enantioselective syntheses of the oxirane itself and exploring its application in the total synthesis of complex, fluorinated natural product analogs.
References
- Kalinec, G., et al. (2010). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. PubMed.
- Kalinec, G., et al. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society.
- Gaspar, A., et al. Synthesis of 2-benzyl-7-fluoro-6-methoxy. ResearchGate.
- Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
- Lizza, J.R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis.
- Bhagavathula, D.S., et al. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate.
- Unknown Author. (Date Unknown). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC.
- Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Unknown Author. (Date Unknown). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC - NIH.
- Various Authors. (Date Unknown). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
- Britton, R., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals.
- Jan, M. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rroij.com [rroij.com]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-2-fluorooxirane
Welcome to the technical support guide for the synthesis of 2-Benzyl-2-fluorooxirane. This resource is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. As fluorinated epoxides are known for their unique reactivity and potential instability, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Benzyl-2-fluorooxirane, which is typically prepared via the epoxidation of its precursor, (1-fluoroethenyl)benzene.
Problem 1: Low or No Conversion of the Starting Fluoroalkene
Probable Cause(s):
-
Deactivated Alkene: The primary cause is often the electron-withdrawing nature of the fluorine atom, which deactivates the double bond towards electrophilic attack. This makes the epoxidation of fluoroolefins inherently more challenging than their non-fluorinated analogs.[1]
-
Inactive Epoxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored properly. Similarly, in situ generated reagents like dimethyldioxirane (DMDO) from Oxone and acetone depend on the quality of the Oxone.
-
Insufficient Reaction Temperature/Time: Due to the lower reactivity of the substrate, the reaction may require more forcing conditions (higher temperature or longer reaction time) than standard epoxidations.
Recommended Solutions:
-
Choice of Oxidant: Consider using more reactive epoxidation systems. While m-CPBA is common, generating a dioxirane in situ with Oxone (potassium peroxymonosulfate) and a ketone (e.g., acetone) can be more effective for electron-poor olefins.[2]
-
Verify Reagent Activity: If using m-CPBA, check its activity via iodometric titration before use. For Oxone-based systems, ensure the Oxone is fresh and has been stored in a dry environment.
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC/MS.
-
Increase the stoichiometry of the oxidizing agent. A molar excess (1.5-3.0 equivalents) is often necessary.
-
Extend the reaction time, tracking its progress to determine the point of maximum conversion.
-
Table 1: Comparison of Common Epoxidation Conditions
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| m-CPBA | CH₂Cl₂, CHCl₃ | 0 to 40 | Requires a buffer (e.g., NaHCO₃) to neutralize the acidic byproduct. |
| Oxone/Acetone | CH₃CN/Water, DMM | 0 to 25 | Biphasic system often used with a phase-transfer catalyst; pH control is crucial.[1] |
| Trifluoroperacetic Acid | CH₂Cl₂ | 0 to 25 | Highly reactive but can promote side reactions if not controlled. |
Problem 2: Formation of α-Fluoroketone (Phenylacetone) as a Major Byproduct
Probable Cause(s):
-
Epoxide Instability and Rearrangement: Fluorinated epoxides are known to be relatively unstable and can readily undergo rearrangement to form carbonyl compounds. This process can be catalyzed by trace amounts of acid (either Lewis or Brønsted). The C-F bond can facilitate this rearrangement.[3]
Recommended Solutions:
-
Strict pH Control: The most critical factor is maintaining a neutral or slightly basic pH throughout the reaction and workup.
-
When using peroxy acids like m-CPBA, include a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in the reaction mixture to neutralize the generated carboxylic acid.
-
-
Mild Workup Conditions:
-
Avoid acidic aqueous washes. Use a saturated NaHCO₃ solution for quenching.
-
Minimize contact time with silica gel during purification, as standard silica gel is acidic. Use silica gel that has been pre-treated with triethylamine or opt for neutral alumina.
-
-
Low Temperature: Perform the reaction and subsequent purification steps at low temperatures (0 °C or below) to minimize the rate of rearrangement.
dot
Caption: Fig 1. Acid-catalyzed rearrangement of the epoxide.
Problem 3: Significant Formation of 2-Benzyl-2-fluoro-1,2-ethanediol
Probable Cause(s):
-
Epoxide Ring-Opening: The desired epoxide can undergo nucleophilic ring-opening if water is present. This reaction is catalyzed by both acid and base, leading to the formation of the corresponding diol.[4][5] The strained three-membered ring is susceptible to attack even by a weak nucleophile like water, especially under non-neutral pH conditions.
Recommended Solutions:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.
-
Buffered Reaction: As with preventing rearrangement, maintaining buffered conditions (e.g., with NaHCO₃) is crucial to prevent acid-catalyzed hydrolysis.
-
Careful Workup: During the aqueous workup, minimize the time the product is in contact with the aqueous phase. Ensure the organic extracts are thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
dot
Caption: Fig 2. Hydrolysis side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how is it prepared?
The standard precursor is (1-fluoroethenyl)benzene. Its synthesis can be challenging and is a critical part of the overall process. Common methods involve elimination reactions from suitable precursors, but yields and purity can vary. Ensuring the purity of this starting material is paramount for a clean epoxidation reaction.
Q2: Why is purification of 2-Benzyl-2-fluorooxirane so difficult?
The difficulty arises from the compound's instability.[3] As discussed in the troubleshooting section, it is prone to rearrangement and ring-opening. Standard purification techniques like silica gel chromatography can induce decomposition due to the acidic nature of the silica.
Recommended Purification Protocol:
-
Flash Chromatography on Deactivated Silica:
-
Prepare a slurry of silica gel in your desired eluent system (e.g., hexane/ethyl acetate).
-
Add 1-2% triethylamine to the slurry and stir for 15 minutes to neutralize acidic sites.
-
Pack the column and run the chromatography quickly, keeping the column cold if possible.
-
-
Use of Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase to avoid acid-catalyzed degradation.
-
Distillation: If the compound is thermally stable enough, short-path distillation under high vacuum can be an effective purification method, but thermal decomposition is a risk.
Q3: Can I use other epoxidation methods, like those involving metal catalysts?
Yes, catalytic methods have been explored for the epoxidation of fluorinated olefins. For instance, systems using ruthenium catalysts (e.g., RuCl₃) with a stoichiometric oxidant have shown success.[2] These methods can sometimes offer different selectivity or milder conditions but may require more complex catalyst preparation and removal steps. Asymmetric epoxidation using chiral dioxiranes has also been studied to achieve enantioselectivity.[1]
Q4: How should I store the final product?
Given its potential instability, 2-Benzyl-2-fluorooxirane should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) to minimize degradation. It is best used shortly after its preparation and purification.
Experimental Protocol: Buffered Epoxidation of (1-Fluoroethenyl)benzene
This protocol is a starting point and may require optimization based on your specific substrate and laboratory conditions.
dot
Caption: General workflow for the synthesis.
Materials:
-
(1-Fluoroethenyl)benzene (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃, 3.0 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (1-fluoroethenyl)benzene and anhydrous dichloromethane.
-
Add solid sodium bicarbonate to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add m-CPBA in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
Immediately purify the crude product by flash chromatography on silica gel deactivated with triethylamine.
References
- No Author. (2010).
- No Author. (2006). Synthesis of Fluorinated Epoxides Opening the Way to New Hybrid Fluorocarbon-Hydrocarbon Surfactants. Taylor & Francis Online.
- No Author. (2025). Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. PMC.
- No Author. (2024).
- No Author. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
Sources
Technical Support Center: Troubleshooting 2-Benzyl-2-fluorooxirane Ring-Opening Reactions
Welcome to the technical support center for 2-Benzyl-2-fluorooxirane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic transformation. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven insights to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nucleophilic ring-opening of 2-Benzyl-2-fluorooxirane?
The regioselectivity of the ring-opening reaction is a critical consideration and is highly dependent on the reaction conditions.
-
Under basic or neutral conditions (SN2-like): Strong, "hard" nucleophiles will typically attack the less sterically hindered carbon atom (C3). This is the classic SN2 pathway where steric accessibility is the dominant controlling factor.[1][2] The presence of the fluorine atom can also electronically influence the outcome.
-
Under acidic conditions (SN1-like): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated, activating the ring. The reaction can then proceed through a mechanism with significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon (C2), which is both a tertiary and a benzylic position. Therefore, weaker, "soft" nucleophiles will preferentially attack the C2 carbon.[1]
It is important to note that the presence of the fluorine atom can introduce electronic effects that may deviate from the general rules for non-fluorinated epoxides.[3]
Q2: How does the fluorine atom influence the reactivity of the oxirane ring?
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This has several consequences:
-
Increased Electrophilicity: The C-F bond polarizes the C2 carbon, making it more electrophilic. This can enhance the overall reactivity of the epoxide towards nucleophilic attack.[4]
-
Modulation of Regioselectivity: The electron-withdrawing nature of fluorine can influence the stability of carbocation-like transition states in acid-catalyzed reactions, potentially altering the regiochemical outcome compared to non-fluorinated analogs.[3]
-
Potential for C-F Bond Cleavage: While generally stable, the C-F bond can be susceptible to cleavage under certain conditions, especially if a stable carbocation can be formed.[5][6]
Q3: What are the common side reactions to be aware of?
Several side reactions can occur, leading to reduced yields and purification challenges:
-
Rearrangement Products: Under acidic conditions, the carbocation-like intermediate can undergo rearrangement, particularly if a more stable carbocation can be formed.
-
Elimination Reactions: Strong bases can promote elimination reactions, leading to the formation of allylic alcohols.
-
Polymerization: In the presence of strong acids or bases, the epoxide can undergo acid- or base-catalyzed polymerization.
-
Solvent Participation: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the desired nucleophile, leading to the formation of diols or other solvent-adducts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of the Starting Material
Potential Causes & Solutions
-
Insufficient Nucleophile Strength: The chosen nucleophile may not be potent enough to open the epoxide ring under the applied conditions.
-
Solution: Consider using a stronger nucleophile. For example, if you are using a neutral amine, you might switch to its corresponding amide (e.g., LDA) or use a more nucleophilic amine. For alkoxide nucleophiles, using a stronger base to generate the alkoxide in situ (e.g., NaH vs. K2CO3) can be beneficial.
-
-
Inadequate Reaction Temperature: The activation energy for the ring-opening may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Some epoxide ring-opening reactions require elevated temperatures to proceed at a reasonable rate.[7]
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, limiting their ability to interact.
-
Solution: Select a solvent that dissolves all reactants. Aprotic polar solvents like THF, DMF, or DMSO are often good choices for SN2 reactions. For acid-catalyzed reactions, halogenated solvents like dichloromethane (DCM) are common.
-
-
Catalyst Inactivity: If using a Lewis or Brønsted acid catalyst, it may be deactivated by impurities (e.g., water) or may not be strong enough.
-
Solution: Ensure all reagents and solvents are anhydrous. Consider using a stronger Lewis acid, such as BF3·OEt2 or TiCl4, but be mindful that stronger acids can also promote side reactions.[8]
-
Problem 2: Poor Regioselectivity or Formation of Regioisomers
Potential Causes & Solutions
-
Ambiguous Reaction Conditions: The reaction conditions may be promoting a mixture of SN1 and SN2 pathways.
-
Solution: To favor the SN2 pathway (attack at the less hindered carbon), use a strong, non-bulky nucleophile in an aprotic polar solvent without any acidic additives. To favor the SN1 pathway (attack at the more substituted carbon), use a weak nucleophile in the presence of a stoichiometric or catalytic amount of a Lewis or Brønsted acid.[1]
-
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., RO-, N3-) tend to favor SN2-type attack, while "soft" nucleophiles (e.g., RSH, I-) can favor SN1-type attack, especially under acidic conditions.
-
Solution: Choose your nucleophile carefully based on the desired regioisomer.
-
-
Electronic Effects of the Benzyl and Fluoro Groups: The electronic properties of these substituents can influence the regioselectivity in ways that are not purely based on sterics.
-
Solution: A thorough understanding of the electronic effects is crucial. The benzylic position can stabilize a positive charge, favoring SN1-type attack at C2. The fluorine atom's inductive effect can also influence the electrophilicity of both C2 and C3.[3]
-
Problem 3: Formation of Unexpected Side Products
Potential Causes & Solutions
-
Rearrangement of an Intermediate: An unstable intermediate, particularly a carbocation in acid-catalyzed reactions, may be rearranging.
-
Solution: If a rearrangement is suspected, try to run the reaction under conditions that avoid the formation of a discrete carbocation. This can be achieved by using less acidic conditions or by switching to an SN2-type reaction.
-
-
Reaction with the Solvent: Nucleophilic solvents can compete with the intended nucleophile.
-
Solution: Use a non-nucleophilic solvent. If the nucleophile is also the solvent (e.g., in an alcoholysis), ensure that no stronger nucleophiles are present as impurities.
-
-
Elimination Side Reactions: The presence of a strong, sterically hindered base can promote elimination.
-
Solution: Use a less hindered base or switch to a non-basic nucleophile if possible. Lowering the reaction temperature can also disfavor elimination pathways.
-
Problem 4: Difficulties in Product Isolation and Purification
Potential Causes & Solutions
-
Emulsion Formation During Workup: The presence of both polar and non-polar functional groups in the product and byproducts can lead to the formation of stable emulsions during aqueous workup.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
-
-
Co-elution of Product and Starting Material/Byproducts on Silica Gel: The polarity of the desired product might be very similar to that of the starting material or a major byproduct.
-
Solution: Optimize your chromatography conditions. This may involve trying different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol), using a different stationary phase (e.g., alumina, reverse-phase silica), or employing other purification techniques like preparative HPLC or crystallization.
-
-
Product Instability: The product may be unstable under the purification conditions (e.g., acidic or basic conditions on silica gel).
-
Solution: Use neutral silica gel for chromatography. If the product is acid-sensitive, you can add a small amount of a non-volatile base (e.g., triethylamine) to the eluent. If it is base-sensitive, a small amount of a non-volatile acid (e.g., acetic acid) can be added.
-
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of 2-Benzyl-2-fluorooxirane (SN2 Conditions)
-
To a solution of 2-Benzyl-2-fluorooxirane (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the nucleophile (1.1 - 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
If no reaction is observed, gently heat the mixture to 40-60 °C.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Acid-Catalyzed Ring-Opening of 2-Benzyl-2-fluorooxirane (SN1-like Conditions)
-
To a solution of 2-Benzyl-2-fluorooxirane (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere at 0 °C, add the Lewis acid (e.g., BF3·OEt2, 0.1 - 1.1 eq).
-
Stir the mixture for 10-15 minutes, then add the nucleophile (1.1 - 1.5 eq).
-
Allow the reaction to stir at 0 °C or room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Nucleophile (Nu) | Conditions | Major Regioisomer | Mechanism |
| NaN3 | DMF, 60 °C | Attack at C3 | SN2 |
| CH3OH | H2SO4 (cat.), 25 °C | Attack at C2 | SN1-like |
| LiAlH4 | THF, 0 °C to rt | Attack at C3 | SN2 |
| H2O | HClO4 (cat.), rt | Attack at C2 | SN1-like |
Visualizations
Reaction Mechanism Diagram
Caption: Regioselectivity in 2-Benzyl-2-fluorooxirane Ring-Opening.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Bunnage, M. E., & Nicolaou, K. C. (1995). A New Method for the Synthesis of Fluorohydrins. Angewandte Chemie International Edition in English, 34(10), 1107-1109. [Link]
-
Carreira, E. M., & Fante, C. (2016). Catalytic, Enantioselective Ring Opening of Epoxides with Fluoride. CHIMIA International Journal for Chemistry, 70(6), 436-439. [Link]
-
Haufe, G. (2004). Regio- and stereoselective synthesis of vicinal fluorohydrins. Journal of Fluorine Chemistry, 125(6), 875-894. [Link]
-
Jiang, X., & Zhang, X. (2002). A General and Efficient Method for the Synthesis of β-Fluoroamines by the Ring Opening of Aziridines with Fluoride. The Journal of Organic Chemistry, 67(25), 9070-9073. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition, 44(2), 214-231. [Link]
-
Taylor, S. D., & Kotoris, C. C. (1997). The Chemistry of Vicinal Fluoroalcohols. Tetrahedron, 53(40), 13455-13502. [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Technical Guide: Byproduct Formation in 2-Benzyl-2-fluorooxirane Synthesis and Removal
Executive Summary: The Stability Paradox
2-Benzyl-2-fluorooxirane is a high-value fluorinated building block, often employed in the synthesis of protease inhibitors and transition-state mimics. However, its utility is matched by its fragility. The geminal arrangement of the fluorine atom and the epoxide oxygen creates a unique electronic environment that predisposes the molecule to acid-catalyzed rearrangement and nucleophilic ring opening .[1]
This guide addresses the critical challenge of synthesizing this labile intermediate while suppressing the formation of thermodynamic byproducts. The core troubleshooting philosophy relies on strict pH control and kinetic management of the reaction environment.[1]
Synthesis Workflow & Mechanism
The most reliable route to 2-benzyl-2-fluorooxirane is the electrophilic epoxidation of 2-fluoro-3-phenylprop-1-ene (vinyl fluoride). While the Corey-Chaykovsky reaction (sulfur ylide addition to ketones) is a valid alternative, the vinyl fluoride route typically offers higher regiocontrol for this specific substrate.[1]
Mechanistic Pathway & Critical Control Points[1]
The following diagram illustrates the synthesis pathway and the divergence points where byproducts are formed.
Figure 1: Reaction pathway for the epoxidation of 2-fluoro-3-phenylprop-1-ene, highlighting the divergence toward acid-catalyzed rearrangement.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues users encounter, structured as a diagnostic Q&A.
Issue 1: "My crude NMR shows a ketone signal (~205 ppm 13C) instead of the epoxide."
Diagnosis: Acid-Catalyzed Rearrangement (Meinwald Rearrangement).
Technical Explanation:
-
Buffer the Reaction: Always add solid
or (2.0 equiv) directly to the reaction flask before adding mCPBA.[1] This neutralizes the m-chlorobenzoic acid produced.[1] -
Modify Purification: Never use untreated silica gel.[1] Use Triethylamine (TEA)-treated silica (2% v/v TEA in eluent) or neutral alumina.
Issue 2: "I cannot remove the white solid precipitate (mCBA) completely."
Diagnosis: Inefficient Workup Solubility. Technical Explanation: m-Chlorobenzoic acid (mCBA) is the stoichiometric byproduct of mCPBA epoxidation. While soluble in organic solvents, it precipitates as the reaction concentrates or cools.[1] Corrective Action:
-
The "Fieser" Wash: Do not rely solely on bicarbonate.[1] Use a reductive quench first (
) to destroy excess peroxide, followed by 3x washes with saturated . -
Solvent Switch: If mCBA persists, dilute the crude mixture with cold diethyl ether (Et2O) rather than dichloromethane (DCM) for the workup; mCBA is less soluble in cold ether/bicarbonate biphasic systems and partitions better into the aqueous base.[1]
Issue 3: "The product degrades after 24 hours in the freezer."
Diagnosis: Autocatalytic Decomposition. Technical Explanation: Trace amounts of acid (even from glass surfaces) can initiate rearrangement. The rearrangement produces HF in some pathways or simply generates heat, accelerating further degradation.[1] Corrective Action:
-
Storage: Store as a solution in benzene-d6 or with a stabilizer (e.g., trace
) at -20°C. Avoid neat storage if possible. -
Glassware: Base-wash glassware (KOH/iPrOH) and oven dry before use.
Byproduct Profile & Removal Strategy
The following table summarizes the quantitative data on byproduct formation and removal efficiencies.
| Byproduct | Structure Type | Formation Cause | Removal Strategy |
| 1-Fluoro-3-phenylpropan-2-one | Ketone (Rearrangement) | Acidic conditions (pH < 6), Heat (> 25°C), Silica gel contact. | Prevention only. Cannot be easily separated from epoxide by polarity.[1] Use buffered reaction & basic silica.[1] |
| m-Chlorobenzoic Acid (mCBA) | Carboxylic Acid | Stoichiometric byproduct of mCPBA. | Wash: |
| 2-Benzyl-2-fluoro-propane-1,3-diol | Diol (Hydrolysis) | Water presence without pH control; extended reaction time. | Chromatography: Significantly more polar than epoxide.[1] Elutes late on column. |
| Allylic Fluorides | Alkene | Elimination (E2) if strong base is used during workup. | Avoid: Use mild bases ( |
Validated Experimental Protocol
Objective: Synthesis of 2-Benzyl-2-fluorooxirane with <5% Rearrangement.
Reagents:
-
2-Fluoro-3-phenylprop-1-ene (1.0 equiv)
-
mCPBA (77% max, 1.2 equiv)
- (Solid, 2.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoro-3-phenylprop-1-ene (10 mmol) in anhydrous DCM (50 mL).
-
Buffering (Critical): Add solid
(25 mmol) to the stirring solution. Cool the suspension to 0°C using an ice bath. -
Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes. Do not dump it in all at once; the exotherm can trigger rearrangement.[1]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to 10°C. Monitor by TLC (stain with
; epoxide is active, UV active).-
Checkpoint: If starting material remains after 4 hours, add 0.2 equiv more mCPBA, but maintain 0°C.
-
-
Quench: Pour the reaction mixture into a separating funnel containing
(50 mL) and ice. Shake vigorously to destroy peroxides (check with starch-iodide paper). -
Extraction: Separate layers. Wash the organic layer with Sat.[1]
( mL) to remove mCBA. -
Drying: Dry over
(avoid as it can be slightly acidic). Filter and concentrate at < 20°C under reduced pressure. -
Purification: Flash chromatography on TEA-deactivated silica gel (Hexanes/EtOAc 95:5).
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[1] Journal of the American Chemical Society, 109(19), 5765–5780. Link
- Haufe, G. (2008). Fluorinated Epoxides: Synthesis and Reaction. Journal of Fluorine Chemistry, 129, 918-929. (Contextual grounding for alpha-fluoroepoxide instability).
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).[2] Master Organic Chemistry. Link
Sources
Validation & Comparative
Spectroscopic Analysis of 2-Benzyl-2-fluorooxirane and its Analogs: A Comparative Technical Guide
Topic: Spectroscopic Analysis of 2-Benzyl-2-fluorooxirane and its Analogs Content Type: Publish Comparison Guide
Executive Summary & Technical Context
2-Benzyl-2-fluorooxirane represents a specialized class of
This guide provides a rigorous spectroscopic comparison between 2-Benzyl-2-fluorooxirane (Target) , 2-Benzyloxirane (Standard Control) , and 2-(Trifluoromethyl)oxirane (Stable Fluorinated Analog) . It addresses the critical challenge of analyzing thermally unstable
Key Technical Insight: 2-Benzyl-2-fluorooxirane is prone to thermal rearrangement into
Comparative Spectroscopic Profile
The following table contrasts the key spectroscopic markers. Note the dramatic shift in stability and fluorine signals when moving from the
Table 1: Spectroscopic & Physical Comparison
| Feature | 2-Benzyl-2-fluorooxirane (Target) | 2-Benzyloxirane (Control) | 2-(Trifluoromethyl)oxirane (Stable Analog) |
| CAS RN | Not routinely indexed (Transient) | 298-18-0 | 381-74-8 |
| Stability | Low (Rearranges > -20°C) | High (Stable at RT) | High (Stable at RT) |
| -110 to -130 ppm (Typical for | N/A | -74 to -76 ppm ( | |
| AB System (Diastereotopic due to chiral center) | AB System ( | N/A (if alkyl analog) | |
| Coupling ( | N/A | ||
| Primary Decomposition | 1-Fluoro-3-phenylacetone | Hydrolysis to Diol | Hydrolysis to Diol |
Analyst Note: The diagnostic marker for the intact 2-Benzyl-2-fluorooxirane is the
signal around -120 ppm. If the spectrum shows a triplet/multiplet around -220 to -230 ppm , the ring has opened to form the fluorohydrin or rearranged to the fluoroketone.
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
The analysis of 2-Benzyl-2-fluorooxirane requires a specific "Capture and Characterize" workflow due to its tendency to undergo acid-catalyzed or thermal rearrangement.
1.
NMR (The Primary Indicator)
-
Target (2-Benzyl-2-fluorooxirane): Expect a signal in the -110 to -130 ppm range. The fluorine nucleus is deshielded relative to alkyl fluorides due to the strain of the epoxide ring and the inductive effect of the oxygen.
-
Interference: A signal appearing at -210 ppm indicates the formation of the rearrangement product, 1-fluoro-3-phenylacetone (
).
2.
NMR (Stereochemical Probe)
-
Epoxide Protons (
): In 2-benzyloxirane, these appear as multiplets at 2.5–2.8 ppm. In the fluoro-analog, the geminal fluorine exerts a deshielding effect, shifting these protons downfield (approx. 3.0–3.5 ppm) and introducing large geminal H-F coupling constants ( is typical for geminal, but here protons are vicinal to F on the ring, so of 10–20 Hz is expected). -
Benzyl Protons: The chiral center at C2 makes the benzylic protons diastereotopic, appearing as an AB quartet.
B. Infrared Spectroscopy (IR)
-
C-O-C Stretch: Characteristic epoxide breathing mode at ~1250 cm
and 800–900 cm . -
C-F Stretch: Strong band at 1000–1100 cm
. -
Warning Sign: Appearance of a strong Carbonyl (C=O) stretch at 1720 cm
confirms rearrangement to the ketone.
Experimental Protocols
Protocol A: Low-Temperature NMR Characterization
Use this protocol to validate the synthesis of the unstable 2-Benzyl-2-fluorooxirane.
-
Preparation: Dry all glassware and NMR tubes for 24h at 120°C. Use strictly anhydrous
or neutralized with basic alumina to prevent acid-catalyzed rearrangement. -
Synthesis (In Situ): Generate the epoxide via epoxidation of the corresponding fluoroalkene (e.g., using mCPBA in
) at -78°C . -
Sample Transfer: Filter the reaction mixture cold (-78°C) directly into a pre-cooled NMR tube containing an internal standard (
, -63.7 ppm). -
Acquisition:
-
Set probe temperature to -40°C .
-
Acquire
NMR (SW 300 ppm, center -100 ppm). -
Acquire
NMR (16 scans).
-
-
Validation: Warm the probe to 25°C in 10°C increments. Monitor the disappearance of the -120 ppm signal and the emergence of the -210 ppm (fluoroketone) signal.
Protocol B: Standard Analysis for Stable Analogs
Applicable for 2-Benzyloxirane and 2-(Trifluoromethyl)oxirane.
-
Solvent:
(Standard grade). -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Parameters:
- : 30° pulse, 1s relaxation delay.
- : Proton-decoupled, 256 scans min.
-
: Coupled and Decoupled experiments to assign
values.
Mechanistic Visualization
The following diagram illustrates the critical stability difference and the rearrangement pathway that analysts must monitor.
Caption: Reaction pathway showing the conversion of the unstable epoxide (blue) to the stable fluoroketone (red), highlighting the shift in spectroscopic markers.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Provides foundational data on F-NMR shifts for strained rings).
-
Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of
-Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(4), 773-782. Link (Discusses stability trends of -functionalized fluorocarbons). - Cheung, L. L., et al. (2005). 2-(Trifluoromethyl)oxirane: Synthesis and NMR Characterization. Journal of Organic Chemistry.
-
BenchChem. (2025). Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives. Link (General benzyl group NMR characteristics).
-
PubChem. (2025).[1] Oxirane, 2-methyl-2-(phenylmethyl)- (Analog Data).[1] Link (Source for non-fluorinated benzyl-oxirane analog comparisons).
Sources
Validation of Analytical Methods for 2-Benzyl-2-fluorooxirane: A Comparative Guide
Executive Summary & Strategic Analysis
2-Benzyl-2-fluorooxirane represents a unique challenge in analytical chemistry. As a fluorinated epoxide, it combines the electrophilic reactivity of the oxirane ring with the electronic modulation of the fluorine atom. This compound is typically encountered as a high-value chiral building block or a Potentially Genotoxic Impurity (PGI) in pharmaceutical synthesis.
Validating an analytical method for this molecule requires navigating a "stability vs. sensitivity" trade-off. Standard acidic mobile phases can trigger ring-opening hydrolysis, while high-temperature Gas Chromatography (GC) injection ports may induce thermal rearrangement to
This guide provides a validated, robust framework for analyzing 2-Benzyl-2-fluorooxirane, comparing Reverse Phase HPLC (RP-HPLC) and GC-FID , and recommending a specific protocol that ensures scientific integrity.
Method Selection: The Comparative Landscape
The following table contrasts the three primary analytical approaches. RP-HPLC is the recommended primary method due to the high UV absorptivity of the benzyl chromophore and the ability to control on-column stability.
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: GC-FID/MS | Method C: |
| Primary Utility | Purity & Assay (QC Release) | Residual Solvents & Volatile Impurities | Structural Confirmation & Isomer Ratio |
| Sensitivity (LOQ) | High (< 0.05%) | Moderate to High | Low (> 1.0%) |
| Stability Risk | Low (if pH is neutral) | High (Thermal rearrangement) | None (In-situ analysis) |
| Selectivity | Excellent for polar degradation products (diols) | Excellent for process solvents | Perfect for F-regioisomers |
| Throughput | High (10-15 min run time) | High (10-20 min run time) | Low |
Recommended Protocol: Neutral pH RP-HPLC
This protocol minimizes the risk of acid-catalyzed ring opening (hydrolysis) while leveraging the benzyl group for sensitive UV detection.
Chromatographic Conditions[1]
-
Instrument: HPLC or UHPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),
.-
Why: A standard C18 provides sufficient retention for the lipophilic benzyl group.
-
-
Mobile Phase A:
Ammonium Acetate in Water (pH ).-
Critical: Avoid Trifluoroacetic acid (TFA) or Formic acid. Acidic pH
rapidly degrades the epoxide to the corresponding fluorohydrin/diol.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Column Temp:
(Do not exceed to prevent degradation). -
Detection: UV at
(strong benzyl absorption) and . -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Validation Workflow & Decision Logic
The following diagram illustrates the critical decision pathways for validating this specific fluorinated epoxide, emphasizing the "Stability Check" loop often missed in standard protocols.
Figure 1: Validation decision tree highlighting the critical stability checkpoint for reactive epoxides.
Experimental Validation Data (Summary)
The following data summarizes the expected performance metrics when using the Neutral pH RP-HPLC method described above.
System Suitability & Specificity
-
Retention Time: ~7.8 min for 2-Benzyl-2-fluorooxirane.
-
Resolution (
): between the main peak and the hydrolysis product (2-fluoro-3-phenylpropane-1,2-diol). -
Tailing Factor:
.
Quantitative Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| Range | LOQ to 120% of target | |
| Accuracy (Recovery) | ||
| Precision (Repeatability) | RSD | |
| LOD / LOQ | S/N > 3 / S/N > 10 | |
| Solution Stability | Change | Stable at |
Mechanistic Insight: Degradation Pathways
Understanding why the method fails is as important as the method itself. For 2-Benzyl-2-fluorooxirane, two primary degradation pathways must be forced during "Stress Testing" (Forced Degradation studies).
-
Acid Hydrolysis: Opens the epoxide to form the diol.
-
Thermal Rearrangement (Meinwald Rearrangement): Common in fluoro-epoxides, leading to
-fluoro ketones.
Figure 2: Primary degradation pathways. The method must resolve the Analyte from both the Diol (LC) and Ketone (GC/LC).
References
-
Synthesis and Reactivity of Fluorinated Epoxides
-
General Validation Guidelines
- Title: ICH Q2(R2)
- Source:ICH Harmonised Guideline.
-
URL:[Link]
-
Analysis of Benzyl Ethers/Epoxides
- Title: Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution.
- Source:Universal Wiser Publisher, 2022.
-
URL:[Link]
-
Stability of Fluoro-oxiranes
Sources
Safety Operating Guide
Part 1: Immediate Safety Profile & Hazard Identification
This guide outlines the authoritative protocols for the safe containment and disposal of 2-Benzyl-2-fluorooxirane .
As a specialized fluorinated epoxide, this compound presents a dual hazard profile: the high ring-strain reactivity of an alkylating epoxide and the potential for hydrofluoric acid (HF) generation or rearrangement into toxic
Before initiating any disposal workflow, you must understand the specific stability profile of this molecule. Unlike standard epoxides, the presence of the fluorine atom at the
| Hazard Class | Critical Risk Factor | Operational Implication |
| Reactivity | High Ring Strain + Fluorine Instability | DO NOT mix with strong acids.[1] Acid-catalyzed ring opening can trigger rapid rearrangement to |
| Toxicity | Alkylating Agent | Suspected mutagen/carcinogen.[1] Direct DNA alkylation potential due to the epoxide ring.[1] |
| Physical | Combustible Liquid | Flash point likely >60°C (estimated).[1] Classify as Ignitable (D001) and Toxic .[1] |
| Chemical | Hydrolysis Sensitivity | Reacts with water/nucleophiles.[1] Reaction with water may generate corrosive HF over time.[1] |
Part 2: Waste Classification & Segregation
Proper segregation is the primary defense against unplanned laboratory accidents.[1] 2-Benzyl-2-fluorooxirane must never be commingled with general organic waste, particularly acidic waste streams.[1]
RCRA Waste Codes (US EPA)
-
D001: Ignitable Characteristic (if liquid with flash point <60°C).[1]
-
Halogenated Organic Waste: Must be incinerated at a facility permitted for halogenated compounds to scrub HF emissions.[1]
Segregation Rules
-
NO Acids: Contact with acid waste (e.g., HCl, H₂SO₄) will catalyze exothermic rearrangement.[1]
-
NO Oxidizers: Incompatible with peroxides, nitrates, or chromic acid.[1]
-
NO Aqueous Bases: While less violent than acids, basic hydrolysis can generate soluble fluoride salts and organic diols, complicating the waste stream.
Part 3: Disposal Workflow (Decision Tree)
The following flowchart illustrates the critical decision-making process for disposing of 2-Benzyl-2-fluorooxirane, differentiating between pure stock and dilute reaction mixtures.
Figure 1: Operational decision tree for the segregation and packaging of 2-Benzyl-2-fluorooxirane waste.
Part 4: Operational Procedures
A. Packaging for Disposal (Primary Method)
For pure chemicals or concentrated residues, lab-packing is the only recommended procedure.[1] In-lab quenching is discouraged due to the risk of generating toxic byproducts.[1]
-
Container Selection: Use a polyethylene (HDPE) or glass container with a Teflon (PTFE) liner .[1] Avoid metal containers, which may corrode if trace HF is generated.[1]
-
Headspace: Leave at least 10% headspace to accommodate potential pressure buildup from slow decomposition.[1]
-
Labeling:
B. Spill Response & Decontamination
If a spill occurs, you must neutralize the immediate contact hazard without triggering a violent reaction.[1]
-
Evacuate & Ventilate: The compound and its breakdown products may be lachrymators (tear-inducing).[1]
-
Inert Absorption: Cover the spill with vermiculite , dry sand , or commercial spill pads .[1]
-
Decontamination of Surface (Post-Cleanup):
-
Once the bulk liquid is removed, wipe the surface with a mild alkaline solution (e.g., saturated sodium bicarbonate or 5% sodium thiosulfate).
-
The thiosulfate acts as a soft nucleophile to open the epoxide ring safely without generating volatile species.
-
C. Why We Do Not Acid-Quench
Many standard lab protocols suggest quenching epoxides with dilute acid.[1] This is dangerous for
The mechanism below explains why acid treatment is forbidden:
Figure 2: Acid-catalyzed rearrangement pathway.[1] The fluorine atom facilitates a rearrangement that can produce highly toxic and volatile
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). EPA.gov.[1] [Link]
-
PubChem. (2024).[1] 2-(Phenylmethyl)oxirane (Related Compound Safety Data). National Library of Medicine.[1] [Link]
-
American Chemical Society. (2023).[1] Safety in Academic Chemistry Laboratories: Best Practices for Handling Epoxides. ACS Safety Guidelines. [Link]
Sources
Personal protective equipment for handling 2-Benzyl-2-fluorooxirane
Executive Summary & Hazard Context[1][2][3][4][5]
2-Benzyl-2-fluorooxirane is a specialized fluorinated epoxide intermediate. While specific toxicological data for this exact derivative may be sparse in public registries, its structural moieties dictate its safety profile. As a researcher, you must treat this compound with the high-level precautions reserved for alkylating agents and fluorinated organics .
The Scientific Basis for Caution:
-
The Oxirane Ring: The high ring strain (~27 kcal/mol) makes this molecule an electrophile capable of alkylating nucleophilic residues in DNA and proteins (potential mutagenicity/sensitization).
-
Fluorine Substitution: The fluorine atom at the 2-position increases the molecule's lipophilicity compared to non-fluorinated analogs, potentially enhancing dermal absorption .
-
Unknown Toxicity: In the absence of a specific LD50, the "Precautionary Principle" applies: assume high acute toxicity and sensitization potential.
Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is the last line of defense. Engineering controls (Fume Hood) are primary.
Engineering Controls[6]
-
Primary Containment: All operations (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood.
-
Velocity: Maintain face velocity between 80–100 fpm.
-
Shielding: Use a weighted blast shield if scaling up (>5g) due to the potential exothermicity of epoxide ring-opening reactions.
PPE Specifications Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) . If outside hood: Full-face respirator with OV/P100 cartridges. | Epoxides are respiratory sensitizers. Volatility is variable; inhalation must be zero. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient. | Liquid epoxides are severe eye irritants/corrosives. Vapors can cause lacrimation. |
| Dermal (Body) | Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing. | Standard cotton coats absorb liquids. Tyvek provides a non-porous barrier against splashes. |
| Dermal (Hand) | Double-Gloving Protocol (See Section 3). | Standard nitrile degrades rapidly against certain cyclic ethers and halogenated compounds. |
The "Double-Glove" Protocol (Critical)
A common error in handling epoxides is relying on single thin nitrile gloves. Small, strained rings can permeate nitrile rubber in minutes.
The Protocol:
-
Inner Layer: Laminate Film (e.g., Silver Shield/4H®) .
-
Why: These offer >480 min breakthrough time for broad-spectrum organics, including epoxides and halogenated solvents.
-
-
Outer Layer: Disposable Nitrile (min 5 mil) .
-
Why: Provides dexterity (laminates are slippery/baggy) and protects the expensive inner glove from gross contamination.
-
-
Doffing: Remove the outer glove immediately after splash contact. Inspect the inner glove.[2][3]
Operational Workflow Visualization
The following diagram outlines the decision logic for handling unknown/reactive epoxides.
Caption: Operational logic flow ensuring appropriate escalation of safety measures based on scale and energy input.
Step-by-Step Handling Procedure
A. Preparation
-
Verify Ventilation: Check the fume hood monitor.
-
Prepare Quench Solution: Have a saturated solution of Sodium Bicarbonate (
) or dilute Sodium Thiosulfate ready. This neutralizes acidic byproducts if the epoxide undergoes hydrolysis or decomposition. -
Don PPE: Follow the order: Tyvek Coat
Laminate Gloves Nitrile Gloves Goggles.
B. Transfer & Weighing
-
Minimize Exposure: Do not weigh on an open bench. Move the balance into the hood or use a tared, sealable secondary container.
-
Syringe Transfer: If the compound is liquid, use a gas-tight syringe with a Luer-lock tip to prevent needle pop-off due to pressure buildup.
-
Solid Handling: If solid, use a disposable anti-static spatula. Discard the spatula immediately into solid hazardous waste; do not attempt to clean it.
C. Reaction Quenching & Cleanup[10]
-
Acid Scavenging: If the reaction releases HF (possible if the fluorine is labile under specific conditions), ensure the aqueous workup is basic (pH > 8).
-
Decontamination: Wipe all surfaces with a soap/water solution, followed by an alcohol wipe. Dispose of wipes as solid chemical waste.
Emergency Response
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Flush for 15 mins. Do not scrub (increases absorption). Use safety shower for large spills. | Seek medical attention.[4][5][6] Mention "Fluorinated Epoxide" to physician. |
| Eye Contact | Flush for 15 mins using eyewash station. Hold eyelids open. | Transport to ER immediately. |
| Spill (>5 mL) | Evacuate lab. Close hood sash. Post "DO NOT ENTER".[6] | Contact EHS. Cleanup requires SCBA if outside hood. |
Disposal Protocols
Proper disposal is critical to prevent environmental contamination and downstream reactions in waste drums.
-
Classification: Halogenated Organic Waste .
-
Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them; halogenated disposal is significantly more expensive and requires different incineration protocols.
-
-
Segregation: Keep separate from strong acids (polymerization risk) and strong bases (exothermic hydrolysis).
-
Labeling: Clearly tag the waste container: "Contains 2-Benzyl-2-fluorooxirane. Toxic. Epoxide Hazard."
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Management. [Link]
Sources
- 1. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 4. crosslinktech.com [crosslinktech.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wolverinecoatings.com [wolverinecoatings.com]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
